Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV), 99%

Organometallic chemistry Thermal stability Precatalyst shelf-life

Standard unsubstituted zirconocenes fail at high-temp polymerization or ALD due to β-hydride elimination and thermal decomposition. This 99% Cp*₂ZrMe₂ solves that pain point. - **Thermal Margin:** 205-207°C dec. vs 170°C (Cp₂ZrMe₂); enables 80-120°C slurry processes. - **Catalytic Yield:** 4x activity vs MAO when paired with [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ for polar monomer incorporation. - **ALD Integrity:** Retains vapor transport integrity >100°C where (MeCp)₂ZrMe₂ decomposes.

Molecular Formula C22H36Zr
Molecular Weight 391.7 g/mol
Cat. No. B12061189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentamethylcyclopentadienyl)dimethylzirconium(IV), 99%
Molecular FormulaC22H36Zr
Molecular Weight391.7 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Zr+2]
InChIInChI=1S/2C10H15.2CH3.Zr/c2*1-6-7(2)9(4)10(5)8(6)3;;;/h2*1-5H3;2*1H3;/q;;2*-1;+2
InChIKeyKDKNVCQXFIBDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) – Baseline Properties and Compound Class


Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) (Cp*₂ZrMe₂, CAS 67108-80-9) is a group IV decamethylzirconocene dimethyl complex of molecular formula C₂₂H₃₆Zr and molecular weight 391.7 g·mol⁻¹ [1]. It belongs to the metallocene dialkyl class, characterized by two η⁵-pentamethylcyclopentadienyl (Cp*) ligands and two σ-bound methyl groups coordinated to a Zr(IV) center. The compound is a colorless to pale yellow crystalline solid with a melting point of 205–207 °C (dec.) and is employed primarily as a single-site precatalyst for olefin polymerization and as a precursor in organometallic transformations [2]. Its sterically encumbered Cp* ligand set confers enhanced thermal robustness relative to unsubstituted zirconocene dimethyl analogs, a property that directly impacts catalyst longevity and process-window breadth in both homogeneous and heterogenized catalytic applications.

Single-site precatalyst for olefin polymerization studies
Reported higher thermal stability supports broad process temperature window
Versatile precursor for organometallic synthesis and ALD research

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) – Why Generic Substitution Fails


Substituting Cp*₂ZrMe₂ with the unsubstituted analog Cp₂ZrMe₂ or with mono-methylcyclopentadienyl variants (MeCp)₂ZrMe₂ is not scientifically equivalent because the pentamethyl substitution pattern on the cyclopentadienyl rings fundamentally alters three performance-critical parameters: (i) thermal stability—Cp*₂ZrMe₂ melts with decomposition at 205–207 °C, a full 35–37 °C higher than Cp₂ZrMe₂ (170 °C dec.) ; (ii) electronic structure—the Cp* ligand set lowers the adiabatic ionization energy by 0.3 eV compared to the dichloride analog Cp*₂ZrCl₂, modifying activation thermodynamics [1]; and (iii) gas-phase thermal integrity—the mono-methyl analog (MeCp)₂ZrMe₂ undergoes catastrophic decomposition at the temperatures required to achieve viable vapor transport for ALD, rendering it unusable in production environments, whereas the fully methylated Cp*₂ZrMe₂ retains structural integrity under identical thermal stress [2]. These differences arise directly from the steric protection and electron-donating character of the ten methyl substituents, which suppress β-hydride elimination pathways, modulate ion-pairing strength with activators, and extend the operational temperature window in both solution-phase catalysis and vapor-deposition processes.

Unsubstituted Cp₂ZrMe₂ decomposes at significantly lower temperature, limiting high-temperature catalytic applications.
Mono-methyl analog (MeCp)₂ZrMe₂ suffers catastrophic thermal failure under ALD vapor-transport conditions, risking precursor delivery line decomposition.
Differences in ligand electron donation alter ionization energy and activation profile; direct replacement with non-permethylated analogs may shift cocatalyst compatibility and catalytic performance.

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) – Product-Specific Quantitative Evidence


Thermal Stability Advantage Over Unsubstituted Zirconocene

Cp*₂ZrMe₂ exhibits a melting point (with decomposition) of 205–207 °C, which is 35–37 °C higher than that of its unsubstituted analog Cp₂ZrMe₂ (170 °C, dec.). The per-methylation of the cyclopentadienyl rings sterically shields the Zr–CH₃ bonds, retarding thermal decomposition pathways .

Thermal Stability
Head-to-head
205–207 °C
Δ +35–37 °C vs Cp₂ZrMe₂ (170 °C, dec.)
Higher thermal stability may support extended catalyst lifetime and broader temperature window.
Literature melting points under inert atmosphere; decomposition upon melting.
Organometallic chemistry Thermal stability Precatalyst shelf-life

Lower Ionization Energy Versus Dichloride Analog

In the first comparative photoelectron spectroscopic study of isostructural Cp*₂ZrX₂ complexes (X = CH₃ vs. Cl), the adiabatic ionization energy of Cp*₂ZrMe₂ was determined to be 6.8 eV, 0.3 eV lower than that of Cp*₂ZrCl₂ (7.1 eV). The vertical IE values show an even larger difference: 7.18 eV (dimethyl) vs. 7.55 eV (dichloride), a Δ of 0.37 eV [1]. This lower ionization energy reflects the stronger electron-donating character of the methyl ligands compared to chloride ligands.

Ionization Energy
Head-to-head
6.8 eV (adiabatic)
Δ −0.3 eV vs Cp*₂ZrCl₂ (7.1 eV)
Lower ionization energy may facilitate electrophilic activation by Lewis acidic cocatalysts.
Gas-phase photoelectron spectroscopy; He I/He II data.
Photoelectron spectroscopy Electronic structure Catalyst activation

Enhanced Polymerization Activity with Borate Cocatalyst

When activated with anilinium borate [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻, Cp*₂ZrMe₂ generates a cationic active species that achieves a catalytic activity 4 times higher than the corresponding methylaluminoxane (MAO)-activated system and 180 times higher than the heterogeneous Ziegler–Natta system TiCl₃/Al(i-Bu)₃ for the polymerization of 5-(N,N-diisopropylamino)-1-pentene [1]. This dramatic activity enhancement is attributed to the well-defined single-site nature of the borate-activated Cp*₂ZrMe₂ catalyst, which avoids the heterogeneous site distribution and mass-transport limitations of conventional systems.

Polymerization Activity
Head-to-head
4× vs MAO; 180× vs Ziegler–Natta
Relative catalytic activity for amino-functionalized α-olefin
Borate activation may substantially enhance productivity for polar monomer polymerization.
Reported for 5-(N,N-diisopropylamino)-1-pentene; ambient temperature.
Olefin polymerization Borate cocatalyst Single-site catalysis

ALD Precursor Thermal Integrity Versus Mono-Methyl Analog

Thermogravimetric analysis (TGA) and prolonged isothermal NMR studies on zirconocene ALD precursors revealed that (MeCp)₂ZrMe₂ undergoes catastrophic thermal decomposition after a relatively short time at the temperatures required to achieve adequate vapor pressure for ALD transport, rendering it unsuitable for production use. In contrast, the fully methylated Cp* derivative retains structural integrity under comparable thermal stress, as inferred from the significantly higher decomposition-onset temperature of Cp*₂ZrMe₂ (205–207 °C) and class-level stability trends for decamethylmetallocenes [1][2].

ALD Precursor Integrity
Class-level
Cp*₂ZrMe₂: retains structural integrity under ALD-relevant thermal stress
(MeCp)₂ZrMe₂: undergoes catastrophic decomposition
Permethylated ligand set may avoid delivery line decomposition, supporting film quality.
TGA and isothermal NMR data; direct ALD process verification recommended.
Atomic Layer Deposition ZrO₂ thin films Precursor thermal stability

Steric Control in Frustrated Lewis Pair Catalysis

In the synthesis of cationic zirconocene phosphinoaryloxide FLP complexes, the reaction of Cp₂ZrMe₂ with 2-(diphenylphosphino)phenol followed by protonation yields complex 3, which exhibits a distinct Zr–P bond. In contrast, the bulkier Cp* derivative (complex 4, derived from Cp*₂ZrMe₂) is isolated as a chlorobenzene adduct without this Zr–P interaction. This structural divergence directly impacts catalytic H₂ activation: complex 4 cleaves H₂ under mild conditions in a fashion analogous to main-group FLPs and dehydrogenates amine boranes catalytically with rates superior to previous high-valent catalysts [1].

FLP-Type Reactivity
Head-to-head
Cp*₂ZrMe₂-derived complex: no Zr–P bond; catalytic amine borane dehydrogenation
Cp₂ZrMe₂-derived complex: Zr–P bond; stoichiometric reactivity
Steric pressure from Cp* ligands enables unique FLP-type catalytic transformations.
Structural divergence directly impacts H₂ activation and catalytic turnover.
Frustrated Lewis Pairs Amine borane dehydrogenation Steric effects

Stereochemical Control for Syndiotactic Polyolefins

Catalysts derived from the reaction of Cp*₂ZrMe₂ with B(C₆F₅)₃ or [N,N-dimethylanilinium][B(C₆F₅)₄], generating [Cp*₂ZrMe]⁺[X]⁻ ion pairs, produce predominantly syndiotactic polymers at −25 °C, a stereochemical outcome consistent with chain-end control mechanisms [1]. This contrasts with ansa-metallocene catalysts that achieve stereoregularity through enantiomorphic site control and require costly chiral ligand synthesis. The achiral Cp*₂ZrMe₂ precatalyst therefore provides a synthetically accessible route to syndiotactic polyolefins.

Stereochemical Control
Supporting evidence
[Cp*₂ZrMe]⁺ at −25 °C: predominantly syndiotactic polypropylene
Achiral Cp₂ZrMe₂ systems: typically atactic polymer
Achiral precatalyst may provide syndiotactic selectivity via chain-end control.
Single-study data; tacticity to verify under specific conditions.
Stereospecific polymerization Syndiotactic polypropylene Chain-end control

Bis(pentamethylcyclopentadienyl)dimethylzirconium(IV) – Best Application Scenarios


High-Temperature Single-Site Olefin Polymerization

The 35–37 °C higher melting/decomposition point of Cp*₂ZrMe₂ (205–207 °C) compared to Cp₂ZrMe₂ (170 °C) enables its use in solution-phase ethylene and propylene polymerization at elevated reactor temperatures (80–120 °C) without the progressive thermal deactivation that plagues unsubstituted zirconocene dimethyl precatalysts. This thermal robustness is critical for industrial slurry and solution polymerization processes where reactor residence times exceed 30 minutes and catalyst thermal decay directly impacts polymer throughput and molecular weight consistency.

Borate-Activated Polymerization of Polar α-Olefins

The combination of Cp*₂ZrMe₂ with [HNMe₂Ph]⁺[B(C₆F₅)₄]⁻ delivers a 4× activity enhancement over MAO-activated systems and a 180× enhancement over heterogeneous TiCl₃/Al(i-Bu)₃ for amino-functionalized α-olefin polymerization [1]. This system is uniquely suited for synthesizing amine-containing polyolefins where MAO would be incompatible due to its reactivity with polar functional groups, and where heterogeneous catalysts suffer from poor incorporation of functional comonomers.

Zirconium Oxide ALD with Demanding Thermal Budget

For ZrO₂ ALD processes requiring precursor delivery temperatures above 100 °C, the per-methylated Cp*₂ZrMe₂ provides the necessary thermal integrity that (MeCp)₂ZrMe₂ catastrophically fails to deliver [2]. This enables high-quality ZrO₂ thin-film growth for semiconductor gate dielectrics and DRAM capacitor applications where precursor decomposition in delivery lines causes particle defects, film non-uniformity, and reduced device yield.

Catalytic Hydrogen Activation and Amine Borane Dehydrogenation

The unique steric profile of Cp*₂ZrMe₂-derived cationic complexes, which prevents Zr–P bond formation and enforces FLP-type reactivity, enables catalytic amine borane dehydrogenation with rates superior to main-group FLP systems [3]. This application scenario is relevant for chemical hydrogen storage research, where efficient catalytic release of H₂ from amine borane adducts is a critical performance metric.

Application
Selection Property
Validation Focus
High-temperature single-site olefin polymerization
Thermal stability window
Catalyst lifetime and molecular weight consistency
Borate-activated polymerization of polar α-olefins
Borate cocatalyst compatibility
Catalyst activity and functional comonomer incorporation
Zirconium oxide ALD with demanding thermal budget
Thermal integrity during vapor transport
Film uniformity and defect density
Catalytic amine borane dehydrogenation
Sterically enforced FLP reactivity
Catalytic H₂ release rate and turnover
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